Melphalan flufenamide

Übersicht

Beschreibung

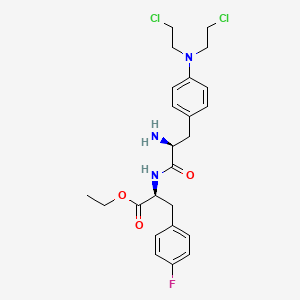

It is an ethyl ester of a lipophilic dipeptide consisting of melphalan and para-fluoro-L-phenylalanine . Due to its lipophilicity, melphalan flufenamide is rapidly transported across the cell membrane and almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules .

Vorbereitungsmethoden

Melphalan-Flufenamid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Melphalan und para-Fluor-L-Phenylalanin beteiligt sind . Die Synthese beinhaltet die Veresterung von Melphalan mit para-Fluor-L-Phenylalanin zur Bildung des lipophilen Dipeptids . Industrielle Produktionsmethoden umfassen die großtechnische Synthese der Verbindung unter kontrollierten Bedingungen, um Reinheit und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Melphalan-Flufenamid wird durch Aminopeptidasen hydrolysiert, wodurch Melphalan und Desethyl-Melflufen freigesetzt werden . Die primäre Reaktion beinhaltet die Spaltung der Peptidbindung, was zur Bildung von Melphalan führt, das dann seine zytotoxischen Wirkungen durch DNA-Vernetzung ausübt . Häufig verwendete Reagenzien bei diesen Reaktionen sind Aminopeptidasen und andere hydrolytische Enzyme . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Melphalan und Desethyl-Melflufen .

Wissenschaftliche Forschungsanwendungen

Melphalan-Flufenamid hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von multiplem Myelom und Amyloidose der Leichtketten eingesetzt . Es hat bei Patienten, die mehrere vorherige Therapielinien erhalten haben und deren Krankheit gegenüber anderen Behandlungen refraktär ist, Wirksamkeit gezeigt . In präklinischen Studien hat Melphalan-Flufenamid zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt, was es zu einem wertvollen Werkzeug für die Krebsforschung macht . Darüber hinaus macht seine Fähigkeit, Zellen schnell zu durchdringen und alkylierende Mittel freizusetzen, es zu einem vielversprechenden Kandidaten für die weitere Medikamentenentwicklung .

Wirkmechanismus

Melphalan-Flufenamid übt seine Wirkung durch die gezielte Abgabe von Melphalan in Tumorzellen aus . Sobald es sich in den Zellen befindet, wird Melphalan-Flufenamid von Aminopeptidasen hydrolysiert, wodurch Melphalan freigesetzt wird, das dann die DNA an der N7-Position von Guaninresten alkyliert . Dies führt zur Bildung von DNA-Vernetzungen, hemmt die DNA- und RNA-Synthese und induziert Apoptose in Krebszellen . Zu den molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, gehören DNA und verschiedene Enzyme, die an der DNA-Reparatur und -Synthese beteiligt sind .

Wirkmechanismus

Melphalan flufenamide exerts its effects through the targeted delivery of melphalan within tumor cells . Once inside the cells, this compound is hydrolyzed by aminopeptidases to release melphalan, which then alkylates DNA at the N7 position of guanine residues . This results in the formation of DNA crosslinks, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells . The molecular targets involved in this process include DNA and various enzymes involved in DNA repair and synthesis .

Vergleich Mit ähnlichen Verbindungen

Melphalan-Flufenamid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner verbesserten Zellpenetration und schnellen Hydrolyse durch Aminopeptidasen einzigartig . Zu den ähnlichen Verbindungen gehören Melphalan, Lenalidomid und Teclistamab . Im Vergleich zu Melphalan zeigt Melphalan-Flufenamid in mehreren Modellen des menschlichen Krebses eine signifikant höhere Aktivität in vitro und in vivo . Lenalidomid und Teclistamab werden ebenfalls zur Behandlung des multiplen Myeloms eingesetzt, haben aber unterschiedliche Wirkmechanismen und molekulare Zielstrukturen .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZNKYXGZSVEHI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191461 | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Melphalan flufenamide is a more lipophilic prodrug of melphalan, which allows it to be more readily uptaken by cells. It is likely taken up into malignant cells by passive diffusion, where it is hydrolyzed by aminopeptidase N. The expression of aminopeptidases, along with other hydrolytic enzymes, is upregulated in many malignant cells, making the hydrolysis reaction to melphalan more favourable in a malignant cell. Increased concentrations of free melphalan in malignant cells leads to rapid irreversible DNA damage and apoptosis, reducing the potential for the development of resistance. Free melphalan is an nitrogen mustard derivative alkylating agent. Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations. While melphalan induces phosphorylation of the DNA damage marker γ-H2AX in melphalan sensitive cells at 6 hours, melphalan flufenamide induces γ-H2AX at 2 hours. Melphalan flufenamide is also able to induce γ-H2AX in melphalan-resistant cells. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

380449-51-4 | |

| Record name | Melphalan flufenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELPHALAN FLUFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

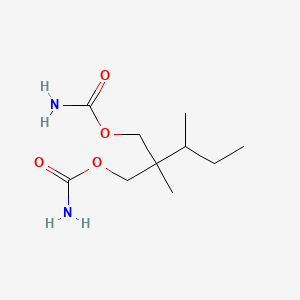

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

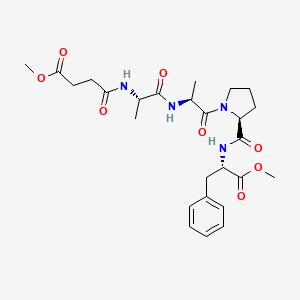

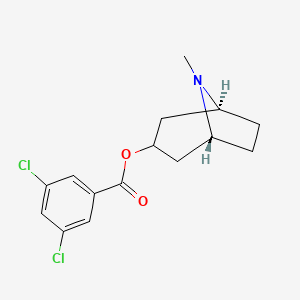

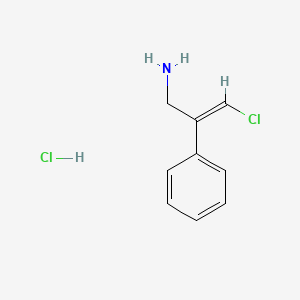

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)